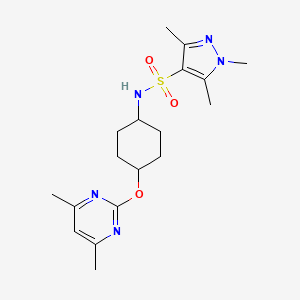

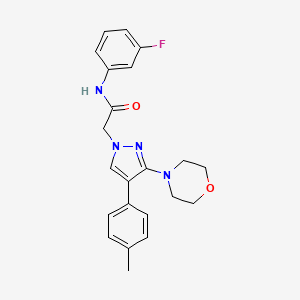

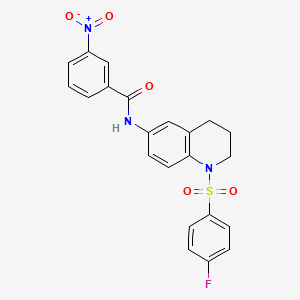

N-(4-(N-(2,6-二甲基嘧啶-4-基)磺酰胺基)苯基)-2-(吡嗪-2-甲酰胺基)恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a focal point in recent research due to their potential biological activities. In one study, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to obtain the corresponding carboxylic acid, which was then reacted with acetic anhydride. Further reactions with different reagents such as hydroxylamine hydrochloride and aromatic amines led to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. These compounds displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing potent inhibitory activity .

Another study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. The process began with the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate. The synthesized compounds were characterized by spectroscopic methods, ensuring their purity and structural integrity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using 1H NMR and IR spectroscopy. These techniques are crucial for confirming the identity and purity of the compounds. The structural analysis is essential for understanding the relationship between the molecular structure and the observed biological activity. The studies did not report crystallographic analysis, which could provide detailed insights into the three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

The chemical reactions employed in these studies involve classical organic synthesis techniques such as hydrolysis, acylation, and cyclization. The reactivity of the precursor compounds was explored with various reagents to yield a diverse array of heterocyclic compounds. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine led to the formation of pyrazole-3-carboxamides, which were further treated to obtain their corresponding silver and sodium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly detailed in the abstracts provided. However, the purity of the compounds was confirmed by thin-layer chromatography, which is indicative of their stability and suitability for biological testing. The compounds' biological activities, including antitumor, analgesic, anti-inflammatory, and antimicrobial effects, suggest that they possess favorable chemical properties that enable them to interact with biological targets .

Biological Activity Analysis

The synthesized compounds were subjected to various biological assays to evaluate their potential as therapeutic agents. The antitumor activity was assessed using the MCF-7 cell line, where several compounds showed promising results. Additionally, other compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities. The presence of a sulfonamido moiety in some of the compounds was particularly associated with high antibacterial activity, highlighting the importance of this functional group in the design of new antibacterial agents .

科学研究应用

合成和抗菌活性

含有磺酰胺部分的化合物因其潜在的抗菌性能而被合成。例如,Azab 等人(2013 年)进行的一项研究探索了含有磺酰胺部分的新杂环化合物的合成,目的是开发新的抗菌剂。这项研究表明,将磺酰胺基团引入杂环骨架中可以产生具有显着抗菌活性的化合物 (Azab, Youssef, & El-Bordany, 2013)。

抗癌和抗炎活性

新杂环化合物的合成,如吡唑并嘧啶,因其潜在的抗癌和抗炎活性而受到研究。例如,Rahmouni 等人(2016 年)合成了一系列新的吡唑并嘧啶衍生物,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性,表明它们具有作为抗癌和抗炎剂的潜力 (Rahmouni 等人,2016)。

抗菌评估

含有磺酰基部分的化合物也已合成并评估了它们的抗菌潜力。Darwish(2014 年)报道了含有磺酰基部分的新杂环化合物的合成,具有有前景的抗菌活性,突出了此类化合物在开发新的抗菌剂中的用途 (Darwish, 2014)。

属性

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N8O5S/c1-12-9-18(25-13(2)24-12)29-35(32,33)15-5-3-14(4-6-15)26-20(31)17-11-34-21(27-17)28-19(30)16-10-22-7-8-23-16/h3-11H,1-2H3,(H,26,31)(H,24,25,29)(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRBHWNBYAUXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)